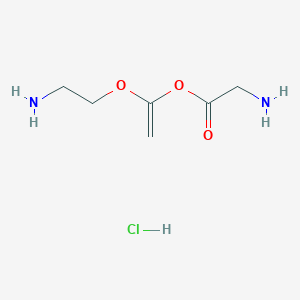

1-(2-Aminoethoxy)vinyl 2-aminoacetate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Aminoethoxy)vinyl 2-aminoacetate hydrochloride is an organic compound with the molecular formula C₆H₁₃ClN₂O₃. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by the presence of both amino and vinyl groups, which contribute to its reactivity and versatility in chemical synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethoxy)vinyl 2-aminoacetate hydrochloride typically involves the reaction of 2-aminoethanol with vinyl acetate in the presence of a base, followed by the introduction of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process includes steps such as:

Mixing: Combining 2-aminoethanol and vinyl acetate.

Reaction: Allowing the mixture to react under controlled temperature and pH.

Purification: Isolating the product through crystallization or other purification techniques.

Conversion to Hydrochloride: Treating the purified product with hydrochloric acid to obtain the hydrochloride salt.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Aminoethoxy)vinyl 2-aminoacetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Conversion to ethyl derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-(2-Aminoethoxy)vinyl 2-aminoacetate hydrochloride is characterized by its unique molecular structure, which includes an amino group and an ethoxy chain. This structure contributes to its reactivity and biological activity, making it a valuable compound in research.

Medicinal Chemistry

- Drug Development : The compound has been investigated for its potential as a precursor in synthesizing various pharmaceuticals. Its ability to form stable linkages with other molecules enhances its utility in drug design.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by interfering with cellular processes involved in tumor growth and metastasis. For instance, compounds with similar structures have shown promise in inhibiting specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Biochemical Studies

- Protein Interaction Studies : The incorporation of this compound into bioconjugation strategies allows for the selective labeling of proteins. This application is crucial for studying protein dynamics, interactions, and functions within cellular environments.

- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal explored the efficacy of modified versions of this compound against breast cancer cell lines. The results indicated that specific modifications enhanced the compound's ability to induce apoptosis in malignant cells while sparing normal cells, highlighting its potential for targeted cancer therapies .

Case Study 2: Bioconjugation Applications

In another investigation focused on bioconjugation technologies, researchers utilized this compound to create site-selective linkers for antibody-drug conjugates (ADCs). The study demonstrated that these linkers improved the stability and efficacy of ADCs against HER2-positive breast cancer cells, suggesting a promising avenue for therapeutic development .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Key Applications |

|---|---|---|

| This compound | Amino group, ethoxy chain | Drug development, anticancer research |

| Aminoethoxyvinylglycine hydrochloride | Similar ethoxy structure but different functional groups | Plant growth regulation |

| Other amino acid derivatives | Varying side chains and functional groups | Enzyme inhibition, protein synthesis |

Mecanismo De Acción

The mechanism by which 1-(2-Aminoethoxy)vinyl 2-aminoacetate hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino and vinyl groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

2-Aminoethanol: Shares the aminoethoxy group but lacks the vinyl group.

Vinyl acetate: Contains the vinyl group but lacks the amino groups.

Aminoacetate derivatives: Compounds with similar amino and acetate functionalities.

Uniqueness: 1-(2-Aminoethoxy)vinyl 2-aminoacetate hydrochloride is unique due to the combination of amino, ethoxy, and vinyl groups in a single molecule, which provides a versatile platform for chemical modifications and applications in various fields.

This compound’s distinct structure and reactivity make it a valuable tool in scientific research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Actividad Biológica

1-(2-Aminoethoxy)vinyl 2-aminoacetate hydrochloride, often referred to as aminoethoxyvinyl glycine (AVG), is a compound primarily studied for its biological activity as an ethylene biosynthesis inhibitor. This article delves into its pharmacological effects, mechanisms of action, and relevant research findings.

AVG functions by inhibiting the enzyme 1-aminocyclopropane-1-carboxylic acid synthase (ACC synthase), which plays a crucial role in the biosynthesis of ethylene in plants. By blocking this pathway, AVG effectively reduces ethylene production, impacting various physiological processes such as fruit ripening, senescence, and abscission.

Pharmacokinetics

Research indicates that AVG is rapidly absorbed following oral administration. Studies show that over 80% of the administered dose is absorbed, with a primary excretion route through urine (57-74%) and a minor proportion via feces (11.4-13.6%) . Long-term studies in rats have demonstrated that high doses can lead to transient liver and kidney effects, with alterations in enzyme activity (e.g., AST and ALT) serving as biomarkers for exposure .

In Vivo Studies

In repeated-dose studies involving rats, AVG exhibited several notable effects:

- Liver and Kidney Impact : Histopathological changes were observed in both organs at doses starting from 0.5 mg/kg bw/day for the liver and 2 mg/kg bw/day for the kidneys. These included vacuolation and inflammation .

- Weight Gain Reduction : Animals receiving doses of 4 mg/kg bw/day or higher showed decreased weight gain .

- Immunosuppression : At high doses, AVG caused reversible immunosuppression, evidenced by reduced thymus weights and anti-SRBC responses .

Long-Term Toxicity

The overall no-observed-effect level (NOEL) for AVG was established at 0.2 mg/kg bw/day based on enzyme activity alterations without significant adverse effects . However, reproductive studies indicated potential impacts on fertility and pup survival at elevated doses .

Case Studies

A study conducted on the effects of AVG on fruit ripening demonstrated its efficacy in delaying senescence in apples and pears. The application of AVG resulted in lower ethylene production, leading to extended shelf life and improved quality during storage . Another investigation highlighted AVG's role in reducing fruit drop in various crops, showcasing its practical applications in agriculture.

Data Summary

The following table summarizes key findings from various studies on AVG:

| Study Type | Dose Range (mg/kg bw/day) | Key Findings |

|---|---|---|

| Acute Toxicity | 2.25 - 50 | Rapid absorption; primary urinary excretion |

| Repeated Dose | 0.4 - 8 | Liver/kidney histopathology; reduced weight gain |

| Immunosuppression | High doses | Thymus weight suppression; reversible effects |

| Reproductive Toxicity | High doses | Reduced fertility; impacts on pup survival |

| Fruit Ripening | Field application | Delayed senescence; extended shelf life |

Propiedades

IUPAC Name |

1-(2-aminoethoxy)ethenyl 2-aminoacetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c1-5(10-3-2-7)11-6(9)4-8;/h1-4,7-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRVPFLFZCRJTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(OCCN)OC(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.